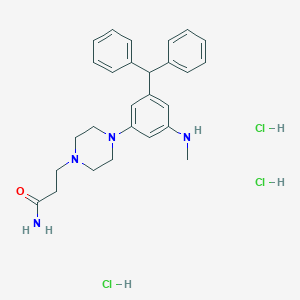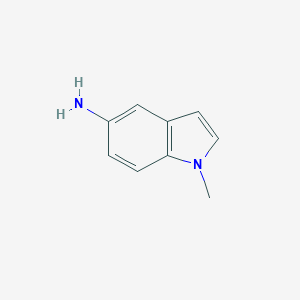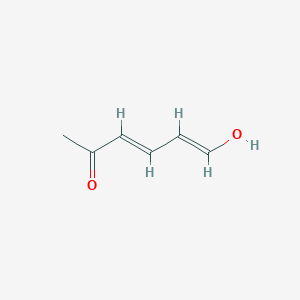
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is a chemical compound that belongs to the family of α,β-unsaturated ketones. It is also known as 3,5-Dihydroxy-6-hexen-2-one or DHK. This compound has attracted the attention of scientists due to its interesting chemical properties and potential applications in various fields such as pharmaceuticals, food industry, and agriculture.
Wirkmechanismus
The mechanism of action of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets such as enzymes, receptors, and ion channels. DHK has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes. It has also been shown to scavenge free radicals and prevent oxidative damage to cells.
Biochemische Und Physiologische Effekte
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and viruses. DHK has also been found to have anti-inflammatory and analgesic properties. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one in lab experiments is its relatively simple synthesis method. Additionally, this compound is stable and can be easily stored. However, one of the limitations of using DHK in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several potential future directions for research on (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one. One area of interest is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Another area of interest is the exploration of the potential applications of DHK in the food industry, particularly as an antioxidant. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify new targets for its use in the treatment of various diseases.
Synthesemethoden
There are several methods that have been developed for the synthesis of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one. One of the most commonly used methods involves the reaction of acetylacetone with glyoxal in the presence of a base catalyst such as sodium hydroxide. This reaction leads to the formation of DHK as the main product. Another method involves the reaction of 3,5-dioxohexanal with a base catalyst such as potassium hydroxide, which leads to the formation of DHK.
Wissenschaftliche Forschungsanwendungen
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antifungal, and antiviral properties. This compound has also been shown to exhibit antioxidant activity, which makes it a potential candidate for use in the food industry. Additionally, DHK has been found to have potential applications in the synthesis of various pharmaceuticals.
Eigenschaften
CAS-Nummer |
102605-96-9 |
|---|---|
Produktname |
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one |
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
(3E,5E)-6-hydroxyhexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-5,7H,1H3/b4-2+,5-3+ |
InChI-Schlüssel |
YLUVSOSEFIBPKJ-ZUVMSYQZSA-N |
Isomerische SMILES |
CC(=O)/C=C/C=C/O |
SMILES |
CC(=O)C=CC=CO |
Kanonische SMILES |
CC(=O)C=CC=CO |
Synonyme |
2,4-Hexadienal, 5-hydroxy-, (E,E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



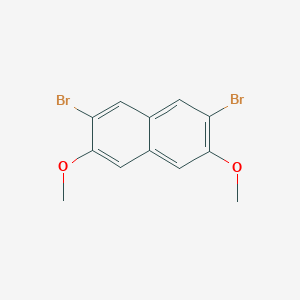
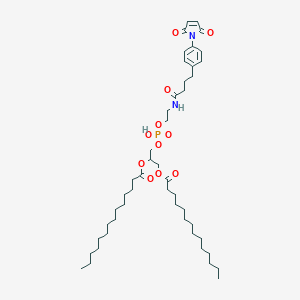
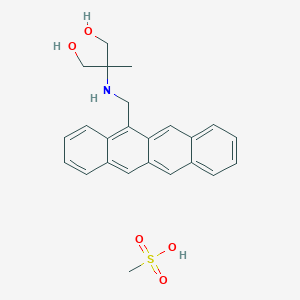
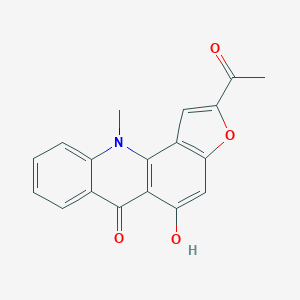
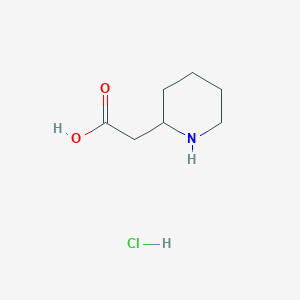
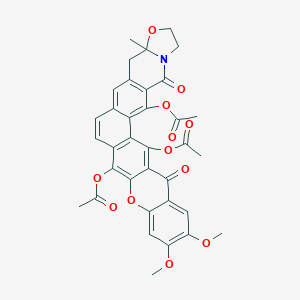
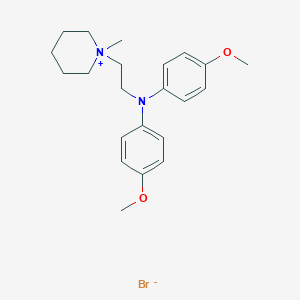
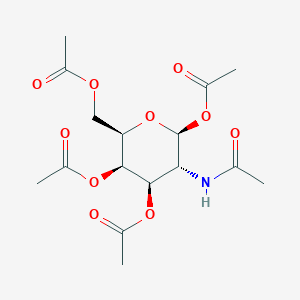
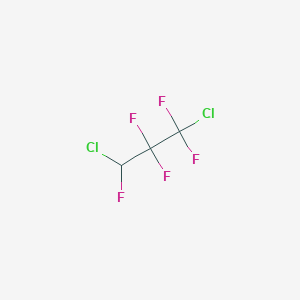
![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
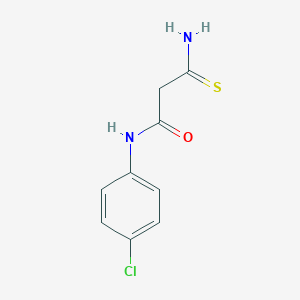
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)
